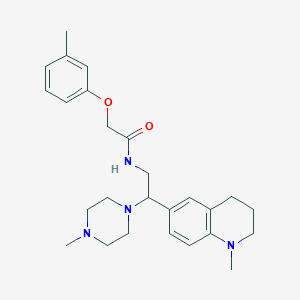

![molecular formula C18H18N4O2S B2483354 (E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide CAS No. 113546-72-8](/img/structure/B2483354.png)

(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

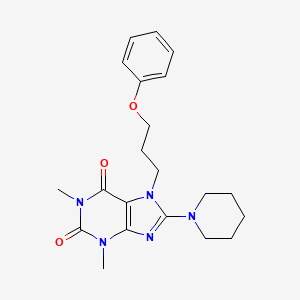

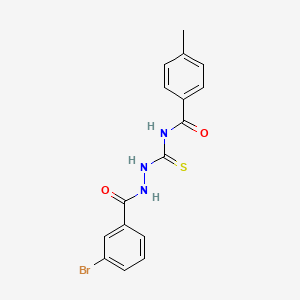

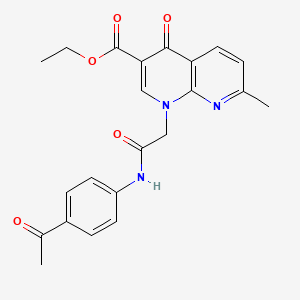

The synthesis of derivatives similar to the compound involves the treatment of 2-(benzo[d]thiazol-2’-ylthio)acetohydrazide with various reagents to afford novel heterocyclic compounds. These processes yield compounds characterized by 1H-NMR, 13C-NMR spectra, and X-ray crystallographic investigations, highlighting the compound's structural uniqueness and the versatility of its synthesis pathways (Al-Omran & El-Khair, 2016).

Molecular Structure Analysis

X-ray diffraction studies of compounds similar to "(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide" reveal trans configurations with respect to the C=N double bonds. These structures are stabilized by N–H···O hydrogen bonds and weak π···π interactions, demonstrating the significance of molecular interactions in defining the stability and conformation of such compounds (Zhou & Ma, 2012).

Scientific Research Applications

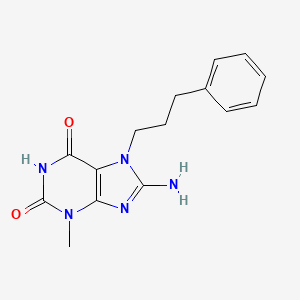

Anticancer Properties

A study by Osmaniye et al. (2018) synthesized a series of benzothiazole acylhydrazone derivatives, including compounds structurally related to your compound of interest, to evaluate their anticancer activities. These compounds were tested against several cancer cell lines, including C6 (Rat brain glioma), A549 (Human lung adenocarcinoma), MCF-7 (Human breast adenocarcinoma), and HT-29 (Human colorectal adenocarcinoma) using MTT assays. Selected compounds showed inhibitory effects on DNA synthesis in C6 cells, indicating potential anticancer properties. Flow cytometric analysis was used to determine the death pathway of carcinogenic cells, highlighting the role of these compounds in inducing cancer cell death through various mechanisms (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).

Corrosion Inhibition

Hu et al. (2016) investigated benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments. Though not directly the same compound, the study provides insight into the structural relatives of your compound of interest. These derivatives showed high inhibition efficiency against steel corrosion, suggesting potential industrial applications in protecting metal surfaces from acidic corrosion (Hu, Meng, Ma, Zhu, Jun, Chao, & Cao, 2016).

Synthesis and Characterization

Al-Omran and El-Khair (2016) reported on the synthesis and X-ray characterization of novel derivatives of substituted 2-(benzothiazol-2’-ylthio)acetohydrazide, which shares a functional group with your compound. The study focused on the structural elucidation and potential applications of these derivatives in developing new heterocyclic compounds with various biological and industrial applications (Al-Omran & El-Khair, 2016).

Antitumor Activity

Another study by Al-Suwaidan et al. (2016) designed and synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, related to the compound , and evaluated their antitumor activities in vitro. These compounds exhibited significant broad-spectrum antitumor activities, with some being more potent than the positive control 5-FU. The study demonstrates the potential of these compounds in cancer therapy (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).

Future Directions

properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-22(2)14-9-7-13(8-10-14)11-19-21-17(23)12-25-18-20-15-5-3-4-6-16(15)24-18/h3-11H,12H2,1-2H3,(H,21,23)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXTUTWGUPZHJA-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2483271.png)

![3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2483276.png)

![[2-(Azepan-1-yl)-2-oxoethyl]-phenylcyanamide](/img/structure/B2483277.png)

![4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2483278.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2483280.png)

![(2Z)-6-hexyl-7-hydroxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2483281.png)